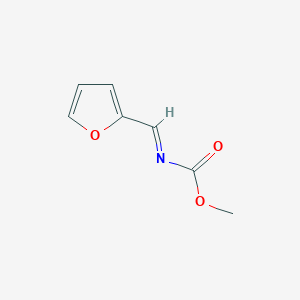
Methyl (furan-2-ylmethylene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (furan-2-ylmethylene)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a furan ring attached to a carbamate group through a methylene bridge. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (furan-2-ylmethylene)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Methyl (furan-2-ylmethylene)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl (furan-2-ylmethylene)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl (furan-2-ylmethylene)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to the compound’s observed biological activities. The furan ring may also participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- Ethyl carbamate
- Phenyl carbamate
- Methyl carbamate
Biological Activity
Methyl (furan-2-ylmethylene)carbamate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a carbamate functional group attached to a furan ring. The chemical structure can be represented as follows:
This compound serves as a precursor for various pharmaceutical agents and exhibits significant interactions with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves the inhibition of specific enzymes crucial for microbial survival, leading to cell death.
2. Anticancer Properties
The compound has also shown promise in anticancer research. Studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it interacts with cellular targets to inhibit tumor growth.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with enzyme active sites, thereby inhibiting their function. The furan ring enhances these interactions through hydrogen bonding and π-π stacking, which modulates the compound's effects on various biological pathways.
Research Findings
A summary of key research findings related to the biological activities of this compound is presented in the following table:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, researchers tested its activity against several bacterial strains. Results showed that the compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer potential of this compound using various human cancer cell lines. The compound exhibited cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types, suggesting its potential as a lead compound for further development in cancer therapeutics .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl (NE)-N-(furan-2-ylmethylidene)carbamate |
InChI |
InChI=1S/C7H7NO3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-5H,1H3/b8-5+ |
InChI Key |
NWYKWJMLIPTGEH-VMPITWQZSA-N |
Isomeric SMILES |
COC(=O)/N=C/C1=CC=CO1 |
Canonical SMILES |
COC(=O)N=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















